2-Chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
Overview
Description
- React the naphthalene-substituted benzoic acid with thiourea in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to introduce the carbamothioyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the chloro-substituted benzoic acid derivative
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Step 1: Preparation of 2-Chlorobenzoic Acid
- React 2-chlorotoluene with potassium permanganate (KMnO₄) in an alkaline medium to oxidize the methyl group to a carboxylic acid group, forming 2-chlorobenzoic acid.
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Step 2: Coupling with Naphthalene Derivative
- Perform a Suzuki-Miyaura coupling reaction between 2-chlorobenzoic acid and a naphthalene boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate (K₂CO₃), to form the naphthalene-substituted benzoic acid.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carbamothioyl group to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or alkaline medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription processes, leading to potential anticancer effects.
Modulating Receptor Activity: Interacting with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(naphthalen-2-yl)benzoic acid
- 4-Chloro-2-(2-(naphthalen-1-yloxy)acetamido)benzoic acid
Uniqueness
2-Chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-4-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-16-10-14(7-8-15(16)18(24)25)21-19(26)22-17(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,24,25)(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCTKIHEGDWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC(=C(C=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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